6-(trifluoroacetyl)pyridine-2-carboxylic acid
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Overview
Description
6-(Trifluoroacetyl)pyridine-2-carboxylic acid is an organic compound characterized by the presence of a trifluoroacetyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoroacetyl group imparts significant stability and reactivity, making this compound a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoroacetyl)pyridine-2-carboxylic acid typically involves the introduction of a trifluoroacetyl group to a pyridine ring. One common method includes the reaction of pyridine-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production with minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
6-(Trifluoroacetyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-(trifluoroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Comparison: While these compounds share the trifluoromethyl group, their position on the pyridine ring and the presence of additional functional groups can significantly influence their chemical properties and applications. 6-(Trifluoroacetyl)pyridine-2-carboxylic acid is unique due to the trifluoroacetyl group, which provides distinct reactivity and stability compared to its analogs .
Properties
CAS No. |
2090619-18-2 |
---|---|
Molecular Formula |
C8H4F3NO3 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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